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For researchers, scientists, and drug development professionals, understanding the nuances of
ATP-dependent processes is crucial. However, the rapid hydrolysis of ATP often complicates
experimental investigation. Non-hydrolyzable ATP analogs are indispensable tools that
circumvent this issue by mimicking ATP's binding to enzymes without being readily cleaved,
effectively pausing the enzymatic cycle. This guide provides a comparative analysis of the most
common non-hydrolyzable ATP analogs, supported by experimental data and detailed
protocols to aid in experimental design and interpretation.

Biochemical Properties and Mechanisms of Action

The utility of a non-hydrolyzable ATP analog is determined by its specific chemical modification,
which dictates its interaction with and processing by ATP-dependent enzymes. The most
common modifications involve the substitution of the bridging or non-bridging oxygen atoms in
the triphosphate chain.

e Adenosine 5'-(B,y-imido)triphosphate (AMP-PNP): In AMP-PNP, a nitrogen atom replaces the
bridging oxygen between the - and y-phosphates.[1][2] This imido bond is highly resistant to
enzymatic cleavage, making AMP-PNP a true competitive inhibitor of most ATP-dependent
enzymes.[2][3] It binds to the ATP pocket but cannot be used for phosphorylation, effectively
locking the enzyme in a pre-hydrolysis, substrate-bound state.[3] This property makes it
particularly useful for structural biology studies, such as X-ray crystallography, aimed at
capturing the ATP-bound conformation of an enzyme.[4]
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e Adenosine 5'-(B3,y-methylene)triphosphate (AMP-PCP): Similar to AMP-PNP, AMP-PCP
replaces the bridging oxygen between the (3- and y-phosphates, but with a carbon atom.[1]
The resulting P-C-P bond is also highly resistant to hydrolysis, establishing AMP-PCP as
another effective competitive inhibitor.[1] Its primary application is also in stabilizing enzymes
in their ATP-bound state for structural and functional analyses.[1]

e Adenosine 5'-O-(3-thiotriphosphate) (ATPyS): In this analog, a non-bridging oxygen on the y-
phosphate is replaced with a sulfur atom.[3] This substitution renders the terminal phosphate
bond significantly more resistant to hydrolysis by most ATPases and kinases.[3] However, it
is crucial to note that ATPyS is not entirely non-hydrolyzable and can act as a "slow
substrate” for many kinases.[3][5][6] These enzymes can transfer the thiophosphate group to
a substrate, and the resulting thiophosphorylated product is highly resistant to phosphatases.
[3] This unique characteristic makes ATPyS an invaluable tool for identifying kinase
substrates and for use in non-radioactive kinase assays.[3]

Quantitative Comparison of Non-Hydrolyzable ATP
Analogs

The binding affinity and inhibitory potency of non-hydrolyzable ATP analogs are highly
dependent on the specific enzyme. The following tables provide a summary of available
guantitative data to illustrate the typical ranges of these parameters.
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Analog

Modification

Mechanism of
Action

Primary
Applications

AMP-PNP

Nitrogen replaces the

B-y bridging oxygen.

Competitive Inhibitor

Structural biology (X-
ray crystallography,
cryo-EM), studying
enzyme
conformational
changes, inhibiting
ATPase activity.[2][3]
[4]

AMP-PCP

Carbon replaces the

B-y bridging oxygen.

Competitive Inhibitor

Similar to AMP-PNP,
used to stabilize ATP-
bound states for
structural and

functional studies.[1]

ATPYS

Sulfur replaces a non-
bridging y-phosphate

oxygen.

Slow
Substrate/Inhibitor

Identifying kinase
substrates, non-
radioactive kinase
assays, studying
thiophosphorylation.
[31[7]
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Enzyme Analog

Parameter

Value (pM)

Notes

Hsp90 AMP-PCP

K_d

3.8

Facilitates the
formation of an
active Hsp90

homodimer.[8]

CAMP-dependent
protein kinase
(PKA)

MgADP

MgADP acts as a
competitive
inhibitor of the
ATPase activity
of PKA.[9]

Myosin S-1
ATPase

AMP-PNP

K_binding_

~2500

Determined by
inhibition of acto-
S-1 ATPase
activity. The
binding is
relatively weak.
[10]

Caz*-ATPase
(SERCA1la)

AMP-PCP

Induces a
"closed"
conformation
similar to ATP.
[11]

Caz*t-ATPase
(SERCA1la)

AMP-PNP

Induces a
"closed"
conformation
similar to ATP.
[11]

Human NPP1 Analog '2*

K_i,app_

0.5

A derivative of
AMP,
demonstrated as
a potent and
selective

inhibitor.
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The non-
hydrolyzable
analog was

Cyanobacterial necessary to

Phytochrome ADPNHP2 K_binding 1.1 detect a stable

(CphB) complex with the
response
regulator RcpB.
[12]

The non-
hydrolyzable
analog was

Cyanobacterial necessary to

Phytochrome ADPNHP2 K_binding_ 1.2 detect a stable

(CphA) complex with the
response
regulator RcpA.
[12]

1 Analogue 2 is a specific, modified non-hydrolyzable ATP analog from the study. 2 ADPNHP is
another term for AMP-PNP.

Experimental Protocols
Determination of Inhibitory Potency (K_i_) by
Fluorescence Competition Assay

This protocol outlines a general method to determine the K_i_ of a non-hydrolyzable ATP
analog like AMP-PNP against a protein kinase using a fluorescent ATP probe.

Materials:
 Purified protein kinase
e Fluorescent ATP analog (e.g., TNP-ATP)

» Non-hydrolyzable ATP analog (e.g., AMP-PNP)
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e Assay buffer (e.g., 50 mM Tris-HCI, pH 7.5, 10 mM MgClz, 1 mM DTT)
» Microplate reader with fluorescence capabilities
Procedure:
e Prepare Reagents:
o Prepare a stock solution of the fluorescent ATP analog (e.g., 1 mM TNP-ATP).
o Prepare a serial dilution of the non-hydrolyzable ATP analog (e.g., from 10 mM to 10 nM).

o Prepare a working solution of the protein kinase at a concentration appropriate for the
assay (typically in the low nanomolar range).

e Assay Setup:
o In a microplate, add the protein kinase to each well.

o Add a fixed concentration of the fluorescent ATP analog to each well (typically at its K_d_
for the kinase).

o Add the varying concentrations of the non-hydrolyzable ATP analog to the wells. Include a
control with no inhibitor.

e Measurement:

o Incubate the plate at room temperature for a sufficient time to allow binding to reach
equilibrium (e.g., 30 minutes).

o Measure the fluorescence intensity using a plate reader at the appropriate excitation and
emission wavelengths for the fluorescent probe.

e Data Analysis:
o Plot the fluorescence intensity against the logarithm of the inhibitor concentration.

o Fit the data to a competitive binding equation to determine the 1Cso value.
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o Convert the ICso to a K_i_ value using the Cheng-Prusoff equation: K_i_ = 1Cso / (1 +
[S)/K_m_), where [S] is the concentration of the fluorescent probe and K_m__is its binding
affinity for the kinase.[13]

Non-Radioactive Kinase Assay Using ATPyYS

This protocol describes a method to identify kinase substrates by utilizing ATPyS for
thiophosphorylation, followed by chemical derivatization for detection.

Materials:

 Purified protein kinase

e Protein substrate(s)

« ATPYS

» Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgClz, 1 mM DTT)
o Alkylation reagent (e.g., p-nitrobenzyl mesylate or biotin-iodoacetamide)

o SDS-PAGE and Western blotting reagents

» Antibody specific for the alkylated thiophosphate or streptavidin-HRP
Procedure:

o Thiophosphorylation Reaction:

o Set up the kinase reaction in a microcentrifuge tube containing the kinase, substrate, and
kinase reaction buffer.

o Initiate the reaction by adding ATPyS to a final concentration of 50-100 uM.[3]
o Incubate at the optimal temperature for the kinase (e.g., 30°C) for 30-60 minutes.[3]
o Stop the reaction by adding EDTA to a final concentration of 20 mM.[3]

» Alkylation of the Thiophosphate:

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://shop.carnabio.com/blogs/news/the-significance-of-atp-concentration-in-cell-free-and-cell-based-assays
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Non_Hydrolyzable_ATP_Analogs_Adenosine_5_phosphorothioate_ATP_S_vs_Alternatives.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Non_Hydrolyzable_ATP_Analogs_Adenosine_5_phosphorothioate_ATP_S_vs_Alternatives.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Non_Hydrolyzable_ATP_Analogs_Adenosine_5_phosphorothioate_ATP_S_vs_Alternatives.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o Add the alkylating reagent to the reaction mixture. For example, add p-nitrobenzyl
mesylate to a final concentration of 2.5 mM and incubate for 2 hours at room temperature.

e Detection:
o Separate the reaction products by SDS-PAGE.
o Transfer the proteins to a PVDF membrane.

o Probe the membrane with an antibody that specifically recognizes the alkylated
thiophosphate ester.

o Alternatively, if a biotinylated alkylating agent was used, probe with streptavidin-HRP and
detect via chemiluminescence.[3]
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Caption: Experimental workflow for a competitive inhibition assay.
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Caption: A generic kinase signaling cascade showing points of inhibition.
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Conclusion

Non-hydrolyzable ATP analogs are powerful and versatile tools for the study of ATP-dependent
enzymes. The choice between a true competitive inhibitor like AMP-PNP or AMP-PCP and a
slow substrate like ATPyS depends entirely on the experimental question.[3] AMP-PNP and
AMP-PCP are ideal for trapping enzymes in a pre-hydrolysis, ATP-bound state for structural
analysis and binding studies.[3] In contrast, ATPYS is uniquely suited for creating stable,
thiophosphorylated products, making it the analog of choice for identifying kinase substrates
and performing non-radioactive kinase assays.[3] A thorough understanding of their distinct
properties and careful consideration of the experimental context are paramount for obtaining
meaningful and reliable data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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